Cas no 1807128-84-2 (4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride)

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic frameworks. Its reactive carbonyl chloride group enables efficient acylation and amidation reactions, while the difluoromethyl and methoxy substituents enhance its utility in medicinal chemistry and agrochemical development. The hydroxyl group at the 2-position offers additional functionalization opportunities, making it a flexible building block for tailored molecular designs. This compound exhibits stability under controlled conditions, ensuring reliable handling in synthetic workflows. Its structural features make it particularly useful in the preparation of fluorinated bioactive compounds, where selective incorporation of fluorine can improve metabolic stability and binding affinity.
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride structure
1807128-84-2 structure
商品名:4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
CAS番号:1807128-84-2
MF:C8H6ClF2NO3
メガワット:237.587948322296
CID:4888777

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
    • インチ: 1S/C8H6ClF2NO3/c1-15-5-4(7(10)11)3(6(9)13)2-12-8(5)14/h2,7H,1H3,(H,12,14)
    • InChIKey: DZIFXLGJGSBPTM-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1=CNC(C(=C1C(F)F)OC)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 376
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 55.4

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029028175-1g
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
1807128-84-2 95%
1g
$2,750.25 2022-03-31
Alichem
A029028175-250mg
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
1807128-84-2 95%
250mg
$931.00 2022-03-31
Alichem
A029028175-500mg
4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride
1807128-84-2 95%
500mg
$1,735.55 2022-03-31

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride 関連文献

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chlorideに関する追加情報

Introduction to 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride (CAS No. 1807128-84-2) and Its Emerging Applications in Chemical Biology

4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride, identified by the CAS number 1807128-84-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine derivatives class, a family of molecules known for their diverse biological activities and utility in drug development. The unique structural features of this compound, particularly the presence of a difluoromethyl group, a hydroxyl moiety, and a methoxy substituent on the pyridine ring, contribute to its remarkable reactivity and potential applications in synthetic chemistry and medicinal chemistry.

The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of molecules, making it highly valuable in the design of bioactive compounds. This feature has been extensively studied in the context of improving pharmacokinetic profiles of drug candidates. Additionally, the hydroxyl and methoxy groups introduce polar functionalities that can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound. These characteristics make 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride a versatile building block for constructing more complex molecular architectures.

In recent years, there has been growing interest in exploring the applications of pyridine derivatives in medicinal chemistry. Pyridine-based scaffolds are prevalent in many FDA-approved drugs due to their ability to modulate various biological pathways. The compound in question, 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride, has been investigated for its potential role in synthesizing novel therapeutic agents. Its reactivity as an acylating agent, facilitated by the presence of a carbonyl chloride group, allows for efficient coupling with nucleophiles such as amines and alcohols, enabling the rapid construction of peptidomimetics and other bioactive molecules.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology research. The structural motifs present in 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride can be incorporated into kinase inhibitors to enhance binding affinity and selectivity. For instance, recent studies have demonstrated that pyridine derivatives containing difluoromethyl groups exhibit improved binding interactions with target kinases due to favorable hydrophobic interactions and dipole-dipole interactions. This has led to the development of potent inhibitors with enhanced pharmacological properties.

Another area where this compound has shown promise is in the synthesis of antiviral agents. Viruses often rely on host cellular machinery for replication, making enzymes like proteases and polymerases attractive targets for antiviral drug design. The acylating capability of 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride allows for the modification of viral proteins or substrates, potentially disrupting viral replication cycles. Moreover, the presence of polar functional groups can facilitate interactions with viral enzymes, leading to the development of novel antiviral compounds with improved efficacy.

The compound's versatility also extends to its use as an intermediate in heterocyclic chemistry. Heterocyclic compounds are essential components of many pharmaceuticals and agrochemicals due to their diverse biological activities. The pyridine core serves as a scaffold for constructing more complex heterocyclic systems through cyclization reactions or functional group transformations. Researchers have leveraged 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride to synthesize novel fused heterocycles that exhibit unique biological properties. These efforts have led to discoveries of compounds with potential applications in treating neurological disorders, infectious diseases, and cancer.

In conclusion, 4-(Difluoromethyl)-2-hydroxy-3-methoxypyridine-5-carbonyl chloride (CAS No. 1807128-84-2) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable its use as a versatile building block for synthesizing bioactive molecules targeting various disease pathways. The growing body of research on pyridine derivatives underscores their importance in drug discovery, making this compound a valuable asset for researchers seeking to develop innovative therapeutic agents.

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